Superior NRAS rG4 Binding Affinity
Anticancer Agent 207 (compound 10b) demonstrates a binding affinity for the NRAS rG4 with a dissociation constant (Kd) of 2.31 µM [1]. This represents a significant improvement over the previously reported quindoline derivative, 7a, which was reported to have a Kd of 7.1 µM in the same assay system [2]. This enhancement is attributed to the introduction of the novel fork-shaped side chain, which improves the compound's ability to stabilize the G4 structure and repress translation [1].
| Evidence Dimension | NRAS RNA G‑quadruplex (rG4) Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.31 µM |
| Comparator Or Baseline | Previously reported quindoline derivative 7a: Kd = 7.1 µM |
| Quantified Difference | ~3.1-fold lower Kd (higher affinity) |
| Conditions | Fluorescence titration assay |
Why This Matters
This 3.1-fold higher binding affinity indicates a greater propensity for target engagement at lower concentrations, which is a key differentiator for researchers selecting a lead compound for NRAS translational repression studies.
- [1] Sun, J.W., et al. Design, synthesis, and evaluation of novel quindoline derivatives with fork-shaped side chains as RNA G-quadruplex stabilizers for repressing oncogene NRAS translation. European Journal of Medicinal Chemistry. 2024, 271, 116406. Data also reported on PeptideDB. View Source
- [2] Sun, J.W., et al. Design, synthesis, and evaluation of novel quindoline derivatives with fork-shaped side chains as RNA G-quadruplex stabilizers for repressing oncogene NRAS translation. European Journal of Medicinal Chemistry. 2024, 271, 116406. Data for compound 7a extracted from published manuscript text. View Source
